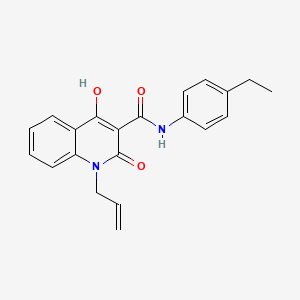
1-allyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as AEPC, is a synthetic compound that belongs to the class of quinoline carboxamides. It has been found to have potential applications in scientific research due to its unique chemical properties and mechanism of action.
科学的研究の応用
Antimicrobial Applications
Research indicates that compounds related to 1-allyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies reveal the potential of these compounds as antimicrobial agents, showing effectiveness against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2011).
Anticancer and Fluorescence Properties
Another area of research explores the anticancer and fluorescence properties of 3-hydroxyquinoline-4(1H)-one derivatives, which are structurally related to the compound . These studies indicate the potential use of these compounds in cancer treatment and as fluorescence agents, highlighting their cytotoxic activity towards various cancer cell lines and their fluorescent properties (Funk et al., 2015).
Chemical Synthesis and Reactivity
Studies also delve into the synthesis and chemical reactivity of related compounds, exploring their synthesis routes and the regioselectivity of certain reactions. This research contributes to understanding the chemical behavior of these compounds and their potential for further modification and application in various fields (Batalha et al., 2019).
Gastric H+/K+-ATPase Inhibitory Activity
Research into 4-(phenylamino)quinoline-3-carboxamides, which share a similar quinoline structure, has shown that these compounds possess gastric H+/K+-ATPase inhibitory activity. This suggests their potential as antiulcer agents, with specific derivatives demonstrating potent inhibitory effects against histamine-induced gastric acid secretion (Uchida et al., 1995).
特性
IUPAC Name |
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-3-13-23-17-8-6-5-7-16(17)19(24)18(21(23)26)20(25)22-15-11-9-14(4-2)10-12-15/h3,5-12,24H,1,4,13H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCUUJHZAGKAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

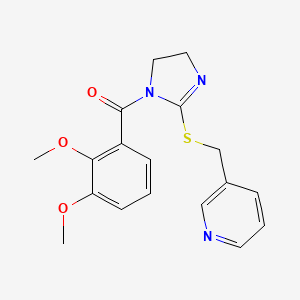
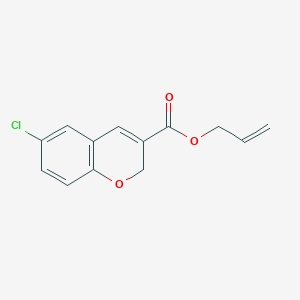

![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)
![N-(2-fluorophenyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2922545.png)
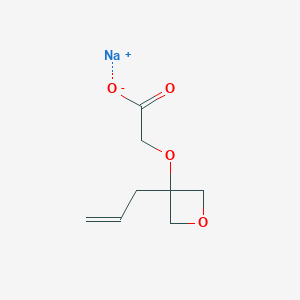
![[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B2922548.png)
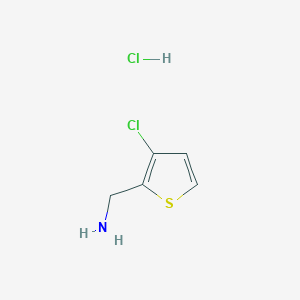
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2922553.png)
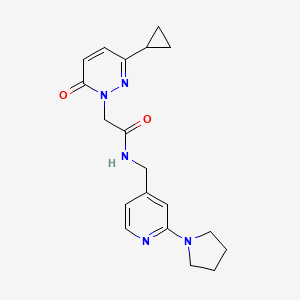
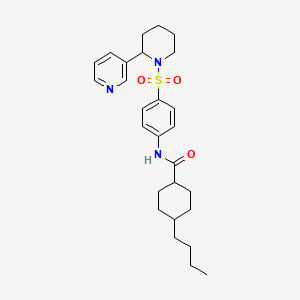
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2922557.png)
